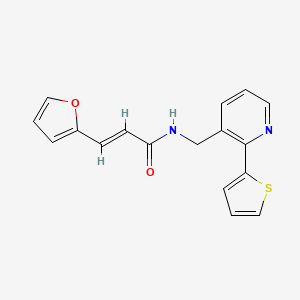

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a heterocyclic acrylamide derivative featuring a furan ring, a thiophene-substituted pyridine moiety, and an acrylamide linker. The (E)-configuration of the acrylamide double bond is critical for maintaining optimal spatial orientation for receptor binding .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHIVTLUCBLIHH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Synthesis of the pyridin-3-ylmethylamine: This involves the reaction of 2-(thiophen-2-yl)pyridine with formaldehyde and hydrogen cyanide, followed by reduction.

Coupling Reaction: The final step involves coupling the furan-2-yl acrylamide with the pyridin-3-ylmethylamine under conditions that promote the formation of the (E)-isomer, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid.

Reduction: The acrylamide group can be reduced to the corresponding amine using hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: The corresponding amine derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocyclic Substituents: The target compound’s thiophene-pyridine hybrid scaffold distinguishes it from DM497 (thiophene-p-tolyl) and DM490 (furan-p-tolyl). The pyridine ring may enhance hydrogen bonding or π-π stacking with receptors compared to simpler aryl groups . Furan vs.

Amide Nitrogen Substitution :

- The target compound’s N-((2-(thiophen-2-yl)pyridin-3-yl)methyl) group contrasts with DM490’s N-methyl-p-tolyl moiety. Bulky substituents on the amide nitrogen (e.g., pyridinylmethyl) may sterically hinder receptor interactions or improve selectivity .

Biological Activity Trends: α7 nAChR Modulation: DM497 and PAM-2 act as PAMs, whereas DM490 exhibits negative modulation. The target compound’s activity remains uncharacterized but could occupy a middle ground due to its mixed heterocyclic architecture. Enzyme Inhibition: Compounds like 26b (morpholino-hydroxymethylphenyl) prioritize Sortase A inhibition, suggesting that acrylamide derivatives can be tuned for diverse targets through substituent variation .

Biological Activity

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a furan ring and a thiophene-pyridine moiety, which contribute to its unique biological properties. The structural formula is represented as follows:

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit anticancer activity. For instance, studies on related acrylamide compounds have shown their efficacy against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

Compounds with furan and thiophene rings have demonstrated significant antimicrobial properties. The presence of these heterocycles enhances interaction with microbial targets, leading to the disruption of cellular functions. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Interaction with Nicotinic Receptors

The compound may also act as a modulator of nicotinic acetylcholine receptors (nAChRs). Research on similar structures has indicated that they can enhance receptor activity, potentially influencing neurological pathways related to anxiety and depression. For example, a study demonstrated that related furan derivatives acted as positive allosteric modulators at α7 nAChRs, producing anxiolytic-like effects in animal models .

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Interaction with nAChRs can modulate neurotransmitter release and neuronal excitability.

- Apoptosis Induction : By affecting apoptotic pathways, the compound can promote cell death in cancerous cells.

Study 1: Anticancer Activity

A study investigated the effects of a similar acrylamide derivative on human cancer cell lines. The results indicated significant cytotoxicity at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .

Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.